molecular formula C9H10FNO2 B13481314 Methyl 2-fluoro-5-(methylamino)benzoate

Methyl 2-fluoro-5-(methylamino)benzoate

Cat. No.: B13481314
M. Wt: 183.18 g/mol
InChI Key: CQQWVKXLSPLZPE-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-(methylamino)benzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-(methylamino)benzoate can be synthesized through several methods. One common approach involves the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . The reaction conditions typically involve the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-fluoro-5-(methylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-fluoro-5-(methylamino)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom and the methylamino group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-2-(methylamino)benzoate: This compound has a similar structure but with different substitution patterns on the aromatic ring.

    Methyl 2-fluorobenzoate: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    Methyl 2-(methylamino)benzoate: Lacks the fluorine atom, affecting its chemical and biological properties.

Uniqueness

Methyl 2-fluoro-5-(methylamino)benzoate is unique due to the presence of both the fluorine atom and the methylamino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-fluoro-5-(methylamino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known by its CAS number 924668-99-5, has the molecular formula C9H10FNO2C_9H_{10}FNO_2. The presence of a fluorine atom and a methylamino group in its structure contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Fluorination : Introduction of the fluorine atom at the 2-position of the benzoate ring.
  • Amine Substitution : The methylamino group is introduced at the 5-position through nucleophilic substitution reactions.

This synthetic pathway is crucial for enhancing the compound's stability and bioactivity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be effective as an antimicrobial agent, potentially useful in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The fluorine atom enhances lipophilicity, facilitating membrane penetration and increasing bioavailability. Additionally, the methylamino group may contribute to binding interactions with target proteins or enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted that compounds structurally similar to this compound have shown effectiveness against Mycobacterium tuberculosis. Modifications in the structure resulted in improved pharmacokinetics and reduced rates of inactivation by metabolic enzymes .
  • Synergistic Effects : Research demonstrated that when combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against multi-drug resistant pathogens .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-fluoro-5-(methylamino)benzoate

InChI

InChI=1S/C9H10FNO2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,1-2H3

InChI Key

CQQWVKXLSPLZPE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)F)C(=O)OC

Origin of Product

United States

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